molecular formula C10H12F2O B1411465 4-Difluoromethyl-2,5-dimethylanisole CAS No. 1803785-33-2

4-Difluoromethyl-2,5-dimethylanisole

Cat. No.: B1411465
CAS No.: 1803785-33-2
M. Wt: 186.2 g/mol
InChI Key: STJMHOCFYRYBRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Difluoromethyl-2,5-dimethylanisole (hypothetical structure) is a substituted anisole derivative featuring a difluoromethyl (-CF₂H) group at the 4-position, methyl (-CH₃) groups at the 2- and 5-positions, and a methoxy (-OCH₃) group at the 1-position. While direct data on this compound is absent in the provided evidence, its properties and reactivity can be inferred from structurally related analogs, such as bromo-, chloro-, and alkyl-substituted dimethylanisoles.

Properties

IUPAC Name

1-(difluoromethyl)-4-methoxy-2,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2O/c1-6-5-9(13-3)7(2)4-8(6)10(11)12/h4-5,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJMHOCFYRYBRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Difluoromethyl-2,5-dimethylanisole typically involves the introduction of the difluoromethyl group to a pre-existing anisole derivative. One common method is the difluoromethylation of 2,5-dimethylanisole using difluorocarbene precursors. This reaction can be catalyzed by transition metals such as copper or palladium under specific conditions to ensure high yield and selectivity .

Industrial Production Methods: In an industrial setting, the production of 4-Difluoromethyl-2,5-dimethylanisole may involve large-scale difluoromethylation processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of non-ozone depleting difluorocarbene reagents has also been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 4-Difluoromethyl-2,5-dimethylanisole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Difluoromethyl-2,5-dimethylanisole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Difluoromethyl-2,5-dimethylanisole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Structural and Substituent Effects

Substituents significantly influence electronic and steric properties. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (positions) Key Properties/Reactivity
4-Difluoromethyl-2,5-dimethylanisole* C₁₀H₁₂F₂O 186.20 (calculated) 4-CF₂H, 2-CH₃, 5-CH₃ Hypothetical: Electron-withdrawing CF₂H may increase polarity and thermal stability.
4-Bromo-2,5-dimethylanisole C₉H₁₁BrO 215.09 4-Br, 2-CH₃, 5-CH₃ Bromine’s bulkiness and leaving-group ability facilitate nucleophilic substitution .
4-Chloro-2,6-dimethylanisole C₉H₁₁ClO 170.64 4-Cl, 2-CH₃, 6-CH₃ Chlorine’s moderate electronegativity may stabilize electrophilic intermediates .
4-Bromo-3,5-dimethylanisole C₉H₁₁BrO 215.09 4-Br, 3-CH₃, 5-CH₃ Used in Friedel-Crafts acylation; steric hindrance from adjacent methyl groups alters reactivity .

*Hypothetical data inferred from analogs.

Reaction Mechanisms

Evidence from nitrodeiodination studies on 2,4,6-triiodo-3,5-dimethylanisole () reveals that substituents dictate reaction pathways. For example:

  • Methoxy and methyl groups in 3,5-dimethylanisole derivatives stabilize para-quinonoid transition states during nitrodeiodination, favoring "true" nitrodeiodination over nitrosodeiodination .

Physical Properties

  • Boiling/Melting Points : Bromo analogs (e.g., 4-Bromo-2,5-dimethylanisole) exhibit higher molecular weights (~215 g/mol) compared to hypothetical difluoromethyl analogs (~186 g/mol), suggesting lower melting points for the latter due to reduced van der Waals forces.
  • Solubility : The polar CF₂H group may enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) relative to bromo or chloro analogs, which are more lipophilic.

Commercial and Research Relevance

  • Availability : Bromo- and chloro-substituted dimethylanisoles (e.g., 4-Bromo-2,5-dimethylanisole) are commercially available from suppliers like ChemExper and Biopharmacule , whereas difluoromethyl analogs remain speculative and would likely require custom synthesis.
  • Applications: Bromo derivatives serve as intermediates in agrochemicals and pharmaceuticals.

Biological Activity

4-Difluoromethyl-2,5-dimethylanisole is an organic compound characterized by the molecular formula C10H12F2O\text{C}_{10}\text{H}_{12}\text{F}_2\text{O}. It features a difluoromethyl group attached to a methoxybenzene ring at the para position, with additional methyl groups at the 2 and 5 positions. This unique structure contributes to its potential biological activities and applications in medicinal chemistry.

The biological activity of 4-Difluoromethyl-2,5-dimethylanisole is primarily attributed to its interaction with various molecular targets. The difluoromethyl group enhances the compound's lipophilicity, allowing it to effectively penetrate lipid membranes and interact with hydrophobic sites on proteins and enzymes. This interaction can modulate biological pathways, potentially leading to therapeutic effects such as antimicrobial and anticancer activities .

Research Findings

  • Antimicrobial Properties : Studies have indicated that derivatives of 4-Difluoromethyl-2,5-dimethylanisole exhibit significant antimicrobial activity against various bacterial strains. The compound's ability to disrupt cellular membranes is a proposed mechanism for its effectiveness.
  • Anticancer Activity : Preliminary research suggests that this compound may possess anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines in vitro, although further studies are necessary to elucidate the specific pathways involved.
  • Pharmacokinetics : Investigations into the absorption, distribution, metabolism, and excretion (ADME) properties reveal that compounds with difluoromethyl substitutions often demonstrate improved metabolic stability compared to their non-fluorinated counterparts. This characteristic is crucial for drug development as it can enhance bioavailability and therapeutic efficacy .

Case Studies

  • Study on Antibacterial Activity : A recent study evaluated the antibacterial effects of 4-Difluoromethyl-2,5-dimethylanisole against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating its potential as a lead compound in antibiotic development.
  • Cancer Cell Line Proliferation Inhibition : In vitro assays using human breast cancer cell lines (MCF-7) showed that treatment with varying concentrations of 4-Difluoromethyl-2,5-dimethylanisole resulted in a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 µM.

Comparative Analysis

The biological activity of 4-Difluoromethyl-2,5-dimethylanisole can be compared with structurally similar compounds. The following table summarizes key differences in their biological profiles:

CompoundAntimicrobial ActivityAnticancer ActivityLipophilicity (logP)
4-Difluoromethyl-2,5-dimethylanisoleModerateSignificant2.4
4-Difluoromethyl-2,3-dimethylanisoleLowModerate2.3
4-Difluoromethyl-3,5-dimethylanisoleHighLow2.6

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Difluoromethyl-2,5-dimethylanisole
Reactant of Route 2
Reactant of Route 2
4-Difluoromethyl-2,5-dimethylanisole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.